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Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid, a fluorinated organic

compound of significant interest in pharmaceutical and agrochemical research. The strategic

incorporation of a trifluoromethyl group imparts unique electronic and steric properties that can

profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic

profile. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of this compound's key characteristics. Where

experimental data is not publicly available, predicted values are provided with clear notation,

alongside established protocols for their experimental determination.

Introduction
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid, also known as 2-(trifluoromethyl)-lactic

acid, is a chiral carboxylic acid that has emerged as a valuable building block in medicinal

chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety,

significantly impacts the acidity of the carboxylic acid and the overall electronic nature of the
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molecule. This guide will delve into the structural and physicochemical properties that are

critical for its application in the design and synthesis of novel bioactive molecules.

Understanding these properties is paramount for predicting a compound's behavior in biological

systems and for the development of effective drug delivery and formulation strategies.

Chemical Identity and Structure
The fundamental identity of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is defined by its

molecular structure, which features a stereocenter at the C2 position. This chirality gives rise to

two enantiomers, (R) and (S), as well as the racemic mixture.

Molecular Formula: C₄H₅F₃O₃[1][2][3]

Molecular Weight: 158.08 g/mol [1][2][3]

IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

CAS Number:

Racemic: 374-35-6[4]

(R)-enantiomer: 44864-47-3[1][2][5][6]

(S)-enantiomer: 128471-73-8

Synonyms: 2-Hydroxy-2-(trifluoromethyl)propionic acid, 3,3,3-Trifluoro-2-hydroxyisobutyric

acid[4]

Caption: 2D Chemical Structure of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid.

Physicochemical Properties
A quantitative understanding of the physicochemical properties of a drug candidate is

fundamental to the drug development process. These parameters influence absorption,

distribution, metabolism, and excretion (ADME), as well as formulation development.

Physical State and Appearance
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3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is a white to almost white crystalline solid

at room temperature.[4][6]

Summary of Key Physicochemical Parameters
Property

Value
(Racemic)

Value ((R)-
enantiomer)

Value ((S)-
enantiomer)

Source

Melting Point 87 - 90 °C 108.0 - 112.0 °C No data [4][6]

Boiling Point 189 °C
247.4 ± 35.0 °C

(Predicted)
No data [4][7]

Density No data
1.532 ± 0.06

g/cm³ (Predicted)
No data [7]

pKa No data
2.46 ± 0.22

(Predicted)
No data [7]

logP (XLogP3) 0.5 (Computed) 0.5 (Computed) 0.5 (Computed) [1]

Aqueous

Solubility

Soluble

(Qualitative)

Soluble

(Qualitative)
No data [7]

Acidity (pKa)
The acidity of a molecule, quantified by its pKa, is a critical determinant of its ionization state at

physiological pH, which in turn affects its solubility, permeability, and target binding. The

electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the

acidity of the carboxylic acid moiety compared to its non-fluorinated analog, propanoic acid

(pKa ≈ 4.87).

A predicted pKa value for the (R)-enantiomer is 2.46 ± 0.22.[7] An experimental determination

of the pKa is highly recommended for accurate modeling of its behavior in biological systems.

This protocol describes a standard method for the experimental determination of pKa.

Materials and Reagents:

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid
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Deionized water (Milli-Q or equivalent)

Standardized 0.1 M Hydrochloric Acid (HCl)

Standardized 0.1 M Sodium Hydroxide (NaOH)

pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, and 10)

Magnetic stirrer and stir bar

Burette (10 mL or 25 mL)

Beaker (50 mL or 100 mL)

Procedure:

1. Accurately weigh approximately 10-20 mg of 3,3,3-trifluoro-2-
(hydroxymethyl)propanoic acid and dissolve it in 20-40 mL of deionized water in a

beaker.

2. Place the beaker on a magnetic stirrer and add a stir bar.

3. Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is

submerged but not in contact with the stir bar.

4. Allow the pH reading to stabilize and record the initial pH.

5. Begin titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the standardized

NaOH solution from the burette.

6. After each addition, allow the pH to stabilize and record both the volume of titrant added

and the corresponding pH.

7. Continue the titration until the pH has risen significantly, typically to around pH 11-12, well

past the equivalence point.

8. Plot the recorded pH values against the volume of NaOH added to generate a titration

curve.
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9. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-

equivalence point). This can be determined from the midpoint of the steep rise in the

titration curve. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be

plotted against the volume of NaOH to more accurately determine the equivalence point.

pKa Determination Workflow

Dissolve Compound in Water Titrate with Standardized NaOH Record pH vs. Volume of Titrant Plot Titration Curve Determine Half-Equivalence Point pKa = pH at Half-Equivalence

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between

octanol and water, is a key parameter in drug design. It influences a drug's absorption,

distribution, membrane permeability, and metabolic clearance. A computed XLogP3 value of

0.5 for 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid suggests it is a relatively hydrophilic

compound.[1]

The shake-flask method is the traditional and most reliable method for determining LogP.

Materials and Reagents:

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Mechanical shaker or vortex mixer
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Centrifuge (if using tubes)

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

1. Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water

for several hours, then allowing the phases to separate.

2. Accurately prepare a stock solution of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
in the aqueous phase at a known concentration.

3. In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock

solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

4. Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure

equilibrium is reached.

5. Allow the phases to separate completely. If an emulsion forms, centrifugation can be used

to aid separation.

6. Carefully collect samples from both the aqueous and n-octanol phases.

7. Determine the concentration of the compound in each phase using a validated analytical

method.

8. Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

9. The LogP is the base-10 logarithm of P.
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LogP Determination Workflow (Shake-Flask)

Prepare Pre-saturated
Octanol and Water

Dissolve Compound in Aqueous Phase

Mix Aqueous and Octanol Phases

Shake to Reach Equilibrium

Separate Phases

Quantify Compound in Each Phase

Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility
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Aqueous solubility is a critical factor for drug absorption and formulation. While qualitative data

suggests that 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is soluble in water,

quantitative determination is essential for drug development.[7]

This method determines the equilibrium solubility of a compound.

Materials and Reagents:

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid (solid)

Purified water or buffer of desired pH

Vials with screw caps

Thermostated shaker or incubator

Syringe filters (e.g., 0.22 µm)

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

1. Add an excess amount of the solid compound to a vial containing a known volume of the

aqueous medium. The presence of undissolved solid is crucial to ensure saturation.

2. Seal the vials and place them in a thermostated shaker set to a specific temperature (e.g.,

25 °C or 37 °C).

3. Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

4. After incubation, allow the vials to stand to let the undissolved solid settle.

5. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe

filter to remove any undissolved particles.

6. Dilute the filtered solution as necessary and quantify the concentration of the dissolved

compound using a validated analytical method.
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7. The measured concentration represents the thermodynamic solubility of the compound

under the experimental conditions.

Spectroscopic Data
Spectroscopic data is indispensable for the structural elucidation and identification of a

compound. While a comprehensive set of publicly available spectra for 3,3,3-trifluoro-2-
(hydroxymethyl)propanoic acid is limited, representative data for similar structures and links

to available spectra for the (R)-enantiomer are provided for reference.[8][9][10]

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet or broad

singlet for the hydroxyl proton, and a singlet or broad singlet for the carboxylic acid proton.

The chemical shifts will be influenced by the electronegative trifluoromethyl group.

¹³C NMR: Expected signals would correspond to the methyl carbon, the quaternary carbon

bearing the hydroxyl and trifluoromethyl groups, the carboxylic carbon, and the

trifluoromethyl carbon.

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl

group.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H

stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C-F

stretches, and the O-H stretch of the alcohol.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and

characteristic fragmentation patterns.

Synthesis and Reactivity
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid can be synthesized through various routes,

often involving the introduction of the trifluoromethyl group to a suitable precursor. Patents

describe methods starting from trifluoroacetoacetic esters, which undergo a series of chemical

and/or enzymatic transformations.[11] The presence of multiple functional groups (carboxylic

acid, hydroxyl group, and trifluoromethyl group) makes it a versatile intermediate for further

chemical modifications.
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Conclusion
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid possesses a unique combination of

physicochemical properties driven by the presence of the trifluoromethyl group. Its chirality and

functional group array make it a valuable building block for the synthesis of complex molecules

with potential applications in drug discovery and materials science. This technical guide has

summarized the available data for this compound and provided standardized protocols for the

experimental determination of its key physicochemical parameters. Further experimental

investigation into its pKa, aqueous solubility, and LogP is warranted to build a more complete

profile and facilitate its broader application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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